molecular formula C22H15ClO6S B2596553 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate CAS No. 331460-88-9

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate

Cat. No.: B2596553
CAS No.: 331460-88-9
M. Wt: 442.87
InChI Key: ODCOJXPXDGFICK-QQDOKKFESA-N
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Description

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate is a synthetic organic compound featuring a chalcone core (α,β-unsaturated ketone) linked to a 4-chlorobenzenesulfonate ester. This compound’s structural complexity suggests applications in pharmaceuticals or materials science, though specific studies on its properties are inferred from analogs in the provided evidence.

Properties

IUPAC Name

[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO6S/c23-17-5-9-19(10-6-17)30(25,26)29-18-7-3-16(4-8-18)20(24)11-1-15-2-12-21-22(13-15)28-14-27-21/h1-13H,14H2/b11-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCOJXPXDGFICK-QQDOKKFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The acrylate moiety can be reduced to form saturated derivatives.

    Substitution: The chlorobenzenesulfonate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorobenzenesulfonate group under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated acrylate derivatives.

    Substitution: Substituted sulfonate derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to benzodioxole structures exhibit significant anticancer properties. For instance, the compound's structural analogs have shown promise in inhibiting key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. These pathways are critical for cell growth and survival, making them attractive targets for cancer therapeutics .

Tyrosine Kinase Inhibition

The compound's design suggests potential activity against Src family kinases (SFKs), which are implicated in various cancers. Inhibitors of SFKs have been shown to halt tumor growth and enhance survival rates in preclinical models of aggressive cancers . The selectivity of similar compounds for SFKs over other kinases enhances their therapeutic potential while minimizing off-target effects.

Drug Development and Optimization

The compound can be utilized as a lead structure for the development of dual inhibitors targeting multiple kinases involved in cancer signaling pathways. By modifying its structure, researchers can optimize pharmacokinetic properties and enhance efficacy against specific cancer types .

Case Study 1: Inhibition of Tumor Growth

In a study involving a related compound with similar structural features, significant inhibition of tumor growth was observed in xenograft models of pancreatic cancer. The compound was administered orally and demonstrated favorable pharmacokinetics, leading to a substantial increase in survival rates among treated subjects .

Case Study 2: Selectivity and Efficacy

Another investigation highlighted the selectivity of compounds derived from the benzodioxole scaffold for SFKs over other protein kinases. This selectivity is crucial for reducing side effects associated with broader-spectrum kinase inhibitors, thus enhancing the therapeutic index of the treatment .

Mechanism of Action

The mechanism of action of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The benzodioxole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to covalent modifications of target proteins. The chlorobenzenesulfonate group can enhance the compound’s solubility and facilitate its transport across biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound belongs to a family of acryloylphenyl derivatives, where variations in substituents significantly influence physicochemical and biological properties. Key analogs include:

Compound Substituents Molecular Weight (g/mol) Synthetic Route Reported Activity Reference
4-[3-(2-Thienyl)acryloyl]phenyl 4-bromobenzenesulfonate 2-Thienyl, 4-bromo 449.34 Esterification of chalcone Not specified
2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione 4-Chlorophenyl, isoindoline-1,3-dione ~388.8 (estimated) Claisen–Schmidt condensation Cholinesterase inhibition (untested)
2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenyl acetamide 4-Chlorophenyl, diphenylacetamide ~490.9 (estimated) Chloroacetylation + chalcone Not specified
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide Pyrazoline, sulfonamide ~350–400 (estimated) Cyclocondensation Carbonic anhydrase inhibition

Key Observations :

  • Steric Influence : The 4-chlorobenzenesulfonate ester introduces greater steric hindrance compared to sulfonamides () or acetamide derivatives (), which may affect binding in biological systems.
  • Synthesis : Most analogs are synthesized via Claisen–Schmidt condensation (), suggesting the target compound could be prepared by condensing 1,3-benzodioxole-5-carbaldehyde with a 4-acetylphenyl sulfonate precursor.
Functional Group Comparisons
  • Sulfonate vs. Sulfonamide : Sulfonate esters (e.g., target compound, ) are more hydrolytically stable than sulfonamides (), making them suitable for environments requiring prolonged stability .
  • Benzodioxol vs. Heterocycles : The benzodioxol group may enhance bioavailability compared to thienyl () or indole () substituents due to its lipophilic nature and metabolic resistance .

Research Findings and Data

Spectroscopic Characterization
  • IR and NMR : Expected peaks include:
    • IR : C=O stretch (~1650 cm⁻¹), S=O stretch (~1170 cm⁻¹) .
    • ¹H NMR : Benzodioxol protons (~6.8–7.1 ppm), acryloyl vinyl protons (~7.3–7.6 ppm) .
Thermal and Solubility Properties
  • Thermal Stability : Sulfonate esters generally decompose above 200°C, higher than sulfonamides (~150°C) due to stronger S–O bonds .
  • Solubility : The target compound is likely insoluble in water but soluble in polar aprotic solvents (e.g., DMSO, acetone), similar to ’s bromo analog .

Biological Activity

The compound 4-[3-(1,3-benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : The presence of a benzodioxole moiety, which is known for its diverse biological activities.
  • Functional Groups : The acrylate and sulfonate groups contribute to its reactivity and solubility.

Molecular Formula

  • C : 20
  • H : 17
  • Cl : 1
  • O : 5
  • S : 1

Molecular Weight

  • Molecular Weight : 368.83 g/mol

Antimicrobial Properties

Research indicates that derivatives of benzodioxole exhibit significant antimicrobial activity. For instance, compounds containing the benzodioxole structure have been shown to inhibit various bacterial strains, suggesting that the target compound may also possess similar properties. A study on related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For example, derivatives of benzodioxole have been evaluated for their ability to induce apoptosis in cancer cells. One study reported that a related compound induced apoptosis in human breast cancer cells via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins .

The proposed mechanisms through which the compound exerts its biological effects include:

  • Enzyme Inhibition : The sulfonate group may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways, influencing cellular responses such as proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of various benzodioxole derivatives against pathogenic bacteria. The study found that compounds with similar structural features to 4-[3-(1,3-benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate exhibited promising antibacterial effects, particularly against antibiotic-resistant strains .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that the compound could reduce cell viability in cancer cell lines by inducing cell cycle arrest at the G2/M phase. This was associated with increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its cytotoxic effects .

Data Summary Table

PropertyValue/Description
Molecular FormulaC20H17ClO5S
Molecular Weight368.83 g/mol
Antimicrobial ActivityMIC values between 32 - 128 µg/mL
CytotoxicityInduces apoptosis in cancer cells
Mechanism of ActionEnzyme inhibition and receptor modulation

Q & A

Q. What are the critical synthetic pathways for synthesizing 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate, and what intermediates are pivotal?

The compound is typically synthesized via a multi-step process:

Esterification : Reacting 4-chlorobenzenesulfonyl chloride with a phenolic intermediate under basic conditions (e.g., pyridine or triethylamine).

Acryloylation : Introducing the 1,3-benzodioxole-acryloyl moiety via a Friedel-Crafts acylation or coupling reaction (e.g., using DCC/HOBt for amide bonds or Pd-catalyzed cross-coupling).
Critical intermediates include 4-hydroxyphenyl acryloyl precursors and 4-chlorobenzenesulfonyl chloride derivatives , which require strict anhydrous conditions to avoid hydrolysis .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?

  • NMR (¹H/¹³C) : Key signals include the acryloyl carbonyl (δ ~165–170 ppm in ¹³C) and sulfonate sulfur (δ ~45 ppm in ¹³C).
  • X-ray crystallography : Resolves stereochemical ambiguities; the benzodioxole ring shows characteristic bond angles (~105° for the dioxole group) .
  • IR spectroscopy : Confirms sulfonate (S=O stretches at ~1170–1370 cm⁻¹) and acryloyl (C=O at ~1680 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity or bioactivity?

  • Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., acryloyl carbon as an electrophilic center).
  • Molecular Docking : Screens interactions with biological targets (e.g., enzymes inhibited by sulfonate groups). For example, the 4-chlorobenzenesulfonate moiety may bind to ATP pockets in kinases via halogen bonding .
  • Reaction Path Search : Quantum chemical methods (e.g., ICReDD’s workflow) optimize reaction conditions by simulating intermediates and transition states .

Q. What experimental design strategies minimize side reactions during synthesis?

  • Factorial Design : Varies parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, polar aprotic solvents (DMF) reduce sulfonate hydrolysis .
  • In Situ Monitoring : Techniques like HPLC-MS track intermediate stability. For instance, acryloyl intermediates degrade above 60°C, necessitating low-temperature coupling .
  • Controlled Atmosphere : Use of Schlenk lines or gloveboxes prevents oxidation of the benzodioxole ring .

Q. How should researchers resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values)?

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., cell lines from ATCC, controlled passage numbers).
  • Metabolite Profiling : LC-HRMS identifies degradation products that may skew activity readings (e.g., sulfonate hydrolysis generates inactive byproducts) .
  • Target Selectivity Studies : Use kinase profiling panels to distinguish specific vs. off-target effects. For example, the compound may inhibit COX-2 but not COX-1 at low concentrations .

Q. What reactor design principles enhance scalability for this compound?

  • Continuous Flow Systems : Improve heat/mass transfer for exothermic acryloylation steps.
  • Membrane Separation : Recovers unreacted 4-chlorobenzenesulfonyl chloride via nanofiltration (MWCO ~300 Da) .
  • Scale-Up Criteria : Maintain geometric similarity (e.g., constant tip speed in agitators) to preserve reaction kinetics .

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